Cas no 725714-75-0 (2-Hydroxy-6-nitrobenzamide)
2-Hydroxy-6-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-6-nitrobenzamide
- 2-Hydroxy-6-nitrobenzamide
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- Inchi: 1S/C7H6N2O4/c8-7(11)6-4(9(12)13)2-1-3-5(6)10/h1-3,10H,(H2,8,11)
- InChI Key: QMKUYGZFFLTBHK-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1C(N)=O)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 225
- XLogP3: -0.2
- Topological Polar Surface Area: 109
2-Hydroxy-6-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001997-250mg |
2-Hydroxy-6-nitrobenzamide |
725714-75-0 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A015001997-500mg |
2-Hydroxy-6-nitrobenzamide |
725714-75-0 | 97% | 500mg |
$815.00 | 2023-09-01 | |
| Alichem | A015001997-1g |
2-Hydroxy-6-nitrobenzamide |
725714-75-0 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039900-1g |
2-Hydroxy-6-nitrobenzamide |
725714-75-0 | 1g |
¥4848.00 | 2024-05-02 |
2-Hydroxy-6-nitrobenzamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-Hydroxy-6-nitrobenzamide
Comprehensive Analysis of 2-Hydroxy-6-nitrobenzamide (CAS No. 725714-75-0): Properties, Applications, and Innovations
2-Hydroxy-6-nitrobenzamide (CAS No. 725714-75-0) is a specialized organic compound garnering significant attention in pharmaceutical and agrochemical research. This nitro-substituted benzamide derivative exhibits unique chemical properties, making it a valuable intermediate in synthetic chemistry. With the rise of green chemistry and sustainable synthesis trends, researchers are increasingly exploring eco-friendly methods to produce such compounds, aligning with global environmental goals.
The molecular structure of 2-Hydroxy-6-nitrobenzamide features a hydroxyl group and a nitro group positioned ortho to the amide functionality, which influences its reactivity in cross-coupling reactions and hydrogen bonding interactions. Recent studies highlight its potential as a precursor for biologically active molecules, particularly in designing enzyme inhibitors targeting metabolic pathways. This aligns with the growing demand for precision medicine and targeted therapies in healthcare.
In material science, 725714-75-0 has shown promise in developing advanced polymers with enhanced thermal stability. Its electron-withdrawing nitro group contributes to the modulation of polymer conductivity, a hot topic in flexible electronics research. Industry reports suggest applications in organic semiconductors, where such derivatives improve charge transport efficiency—a critical factor for next-gen wearable technology and IoT devices.
Analytical characterization of 2-Hydroxy-6-nitrobenzamide typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched by quality control professionals. The compound's chromatographic behavior under different mobile phases is well-documented, addressing common queries about method development in analytical chemistry forums. Recent advancements in AI-assisted drug discovery have also included similar nitroaromatic compounds in virtual screening libraries.
From a regulatory perspective, 725714-75-0 complies with major chemical inventories like REACH and TSCA, a crucial consideration for manufacturers. The compound's stability under ambient conditions makes it suitable for global supply chains, though proper storage protocols are recommended to maintain purity—a frequent concern among procurement specialists searching for chemical handling best practices.
Innovative applications continue to emerge, particularly in catalysis research where 2-Hydroxy-6-nitrobenzamide derivatives serve as ligands for transition metal complexes. This intersects with the booming interest in renewable energy solutions, as such catalysts show potential in fuel cell technology development. Patent literature reveals growing IP activity around modified nitrobenzamide structures, indicating their commercial viability.
The safety profile of 725714-75-0 has been extensively studied, with particular attention to its degradation products—a trending topic in environmental chemistry circles. Modern computational toxicology models predict favorable ecological parameters, addressing sustainability concerns raised in ESG-focused industries. These aspects are increasingly important to researchers querying benign-by-design chemical strategies.
Market analysis indicates steady growth in demand for 2-Hydroxy-6-nitrobenzamide, driven by pharmaceutical R&D expenditures. The compound's cost-effective synthesis routes make it attractive for generic drug development, especially in emerging markets. This economic perspective responds to frequent searches about API intermediate sourcing strategies in the post-pandemic supply chain landscape.
Future research directions may explore the compound's photophysical properties, given the structural similarity to known fluorescent probes. This potential application aligns with the explosive growth in bioimaging technologies and diagnostic tools—areas generating substantial scientific literature and patent filings. Such interdisciplinary connections enhance the compound's relevance across multiple high-tech industries.
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